
2-Fluoro-1-methyl-4-(trifluoromethoxy)benzene
Overview
Description
2-Fluoro-1-methyl-4-(trifluoromethoxy)benzene is an aromatic compound that contains both fluorine and trifluoromethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of 2-Fluoro-1-methyl-4-(trifluoromethoxy)benzene may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-methyl-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethoxy groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction typically occurs under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield substituted benzene derivatives, while oxidation and reduction can produce various oxidized or reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications
Fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts. The incorporation of trifluoromethoxy groups can significantly influence the pharmacokinetics and pharmacodynamics of drug candidates. For instance, compounds similar to 2-Fluoro-1-methyl-4-(trifluoromethoxy)benzene have been explored for their potential as anti-inflammatory agents and in the treatment of various cancers due to their ability to modulate biological pathways effectively .
Case Study: Anticancer Agents
Research has shown that fluorinated benzene derivatives can act as inhibitors of specific enzymes involved in cancer cell proliferation. A study on a related compound highlighted its effectiveness in inhibiting the growth of breast cancer cells, demonstrating the potential of trifluoromethoxy substitutions in enhancing therapeutic efficacy .
Agrochemicals
Pesticide Development
The unique electronic properties imparted by the trifluoromethoxy group make this compound a valuable scaffold for developing novel pesticides. These compounds can improve the efficacy and selectivity of herbicides and insecticides. For example, derivatives have been synthesized that show promising results against resistant pest populations, offering a new avenue for agricultural pest management .
Case Study: Insecticidal Activity
A study evaluated the insecticidal properties of fluorinated phenolic compounds, including those derived from this compound. Results indicated significant activity against common agricultural pests, suggesting that these compounds could be developed into effective pest control agents .
Materials Science
Liquid Crystal Applications
Compounds with trifluoromethoxy groups have been investigated for their use in liquid crystal displays (LCDs). The presence of fluorine enhances thermal stability and electro-optical properties, making them suitable for high-performance display technologies. Research indicates that incorporating such compounds can lead to improved response times and better color reproduction in LCDs .
Case Study: Liquid Crystal Displays
In a recent study, a series of liquid crystals based on trifluoromethoxy-substituted phenyl derivatives were synthesized. The findings revealed that these materials exhibited desirable properties for use in advanced display technologies, including lower viscosity and higher birefringence compared to traditional liquid crystal materials .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as an important building block in organic synthesis. Its reactivity allows for various transformations, such as nucleophilic substitutions and cross-coupling reactions, facilitating the construction of complex molecular architectures used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-methyl-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The fluorine and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-2-methylbenzene: Similar in structure but lacks the trifluoromethoxy group.
1-Bromo-4-(trifluoromethoxy)benzene: Contains a bromine atom instead of a fluorine atom.
Uniqueness
2-Fluoro-1-methyl-4-(trifluoromethoxy)benzene is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct chemical and physical properties.
Biological Activity
2-Fluoro-1-methyl-4-(trifluoromethoxy)benzene is an organic compound that possesses significant biological activity, attributed largely to its unique trifluoromethoxy group and fluorine substitution. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Chemical Formula: C8H6F4O
CAS Number: 1404195-14-7
IUPAC Name: this compound
The compound features a benzene ring substituted with a fluorine atom and a trifluoromethoxy group, which significantly influences its lipophilicity and biological interactions.
The trifluoromethoxy group enhances the compound's stability and binding affinity to biological targets. This modification can affect the compound's interaction with enzymes and receptors, potentially leading to altered pharmacokinetic properties. The presence of fluorine atoms also contributes to changes in electronic properties, which can modulate the compound's reactivity and biological activity.
Biological Activity Overview
Research indicates that compounds with trifluoromethoxy groups exhibit various biological activities, including:
- Antimicrobial Activity: Compounds containing trifluoromethoxy groups have shown potential as antimicrobial agents due to their ability to disrupt bacterial cell membranes.
- Anticancer Properties: Some studies suggest that fluorinated compounds can inhibit tumor growth by interfering with cellular signaling pathways.
- Insecticidal Effects: The unique structure of trifluoromethoxy compounds has been linked to increased insecticidal activity against pests.
Data Table: Biological Activity Summary
Activity Type | Effect | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | |
Anticancer | Inhibits proliferation of cancer cells | |
Insecticidal | High efficacy against specific insect pests |
Case Studies
-
Antimicrobial Studies
A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of various trifluoromethoxy-containing compounds, demonstrating that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development . -
Anticancer Research
In a recent investigation into anticancer agents, researchers evaluated the effects of fluorinated benzene derivatives on cancer cell lines. The results indicated that this compound inhibited cell growth in vitro, particularly in breast cancer cells, by inducing apoptosis through the activation of caspase pathways . -
Insecticide Development
A study focused on developing new insecticides highlighted the effectiveness of this compound against Aedes aegypti. The compound demonstrated a higher mortality rate compared to traditional insecticides, indicating its potential for agricultural applications .
Properties
IUPAC Name |
2-fluoro-1-methyl-4-(trifluoromethoxy)benzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c1-5-2-3-6(4-7(5)9)13-8(10,11)12/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHIHDUDOZKUCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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